molecular formula C13H13N3O B2677783 N-(1-(Cyanomethyl)indolin-6-yl)acrylamide CAS No. 2248782-39-8

N-(1-(Cyanomethyl)indolin-6-yl)acrylamide

Cat. No.: B2677783
CAS No.: 2248782-39-8
M. Wt: 227.267
InChI Key: IYGYTWUZPDHKBG-UHFFFAOYSA-N
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Description

N-(1-(Cyanomethyl)indolin-6-yl)acrylamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Cyanomethyl)indolin-6-yl)acrylamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Cyanomethyl)indolin-6-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(1-(Cyanomethyl)indolin-6-yl)acrylamide involves its interaction with molecular targets and pathways in biological systems. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore for the development of new drugs . The specific pathways and targets depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(Cyanomethyl)indolin-6-yl)acrylamide include other indole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

N-[1-(cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-11-4-3-10-5-7-16(8-6-14)12(10)9-11/h2-4,9H,1,5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGYTWUZPDHKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCN2CC#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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